

An In-Depth Technical Guide to Tetracosanoate: Chemical Structure, Properties, and Biological Significance

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Compound of Interest

Compound Name: Tetracosanoate

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Abstract

Tetracosanoate, also known as lignocerate, is a saturated very-long-chain fatty acid (VLCFA) with the chemical formula $C_{24}H_{47}O_2^-$. It is the conjugate base of tetracosanoic acid (lignoceric acid). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological roles of **tetracosanoate**. Particular focus is given to its involvement in metabolic disorders, the associated signaling pathways, and relevant experimental protocols for its study. All quantitative data are summarized in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical Structure and Physicochemical Properties

Tetracosanoate is a straight-chain saturated fatty acid anion. The parent molecule, tetracosanoic acid, consists of a 24-carbon backbone with a carboxylic acid group at one end.

[1]

Physicochemical Properties of Tetracosanoic Acid

The physicochemical properties of tetracosanoic acid are crucial for understanding its behavior in biological systems and for developing analytical methods. A summary of these properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₂₄ H ₄₈ O ₂	[2][3]
Molecular Weight	368.63 g/mol	[2][4]
Melting Point	80-84.2 °C	[2][4]
Boiling Point	272 °C at 10 mmHg	[5]
Solubility	Soluble in chloroform and diethyl ether.[6][7] Insoluble in water.[8]	[6][7][8]
pKa (Predicted)	4.78 ± 0.10	[5]
LogP (Octanol/Water Partition Coefficient)	11.4	[2]

Table 1: Physicochemical Properties of Tetracosanoic Acid. This table summarizes key physical and chemical properties of tetracosanoic acid, the protonated form of **tetracosanoate**.

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and quantification of **tetracosanoate** and its derivatives.

Spectroscopic Technique	Key Features and Observations
Mass Spectrometry (MS)	The mass spectrum of tetracosanoic acid can be found in various databases.[9][10] For its methyl ester, characteristic fragments are observed that allow for its identification.[1][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H and ¹³ C NMR spectra are available for tetracosanoic acid and its esters, providing detailed structural information.[12][13][14][15]

Table 2: Spectroscopic Data for Tetracosanoic Acid and its Derivatives. This table provides an overview of available spectroscopic data for the characterization of **tetracosanoate**.

Biological Role and Signaling Pathways

Tetracosanoate is a component of cerebrosides and sphingomyelin and serves as an energy source in vivo.[6] It is synthesized during brain development.[3] The metabolism of very-long-chain fatty acids like **tetracosanoate** is critical for various biological functions.[16]

Role in Metabolic Disorders

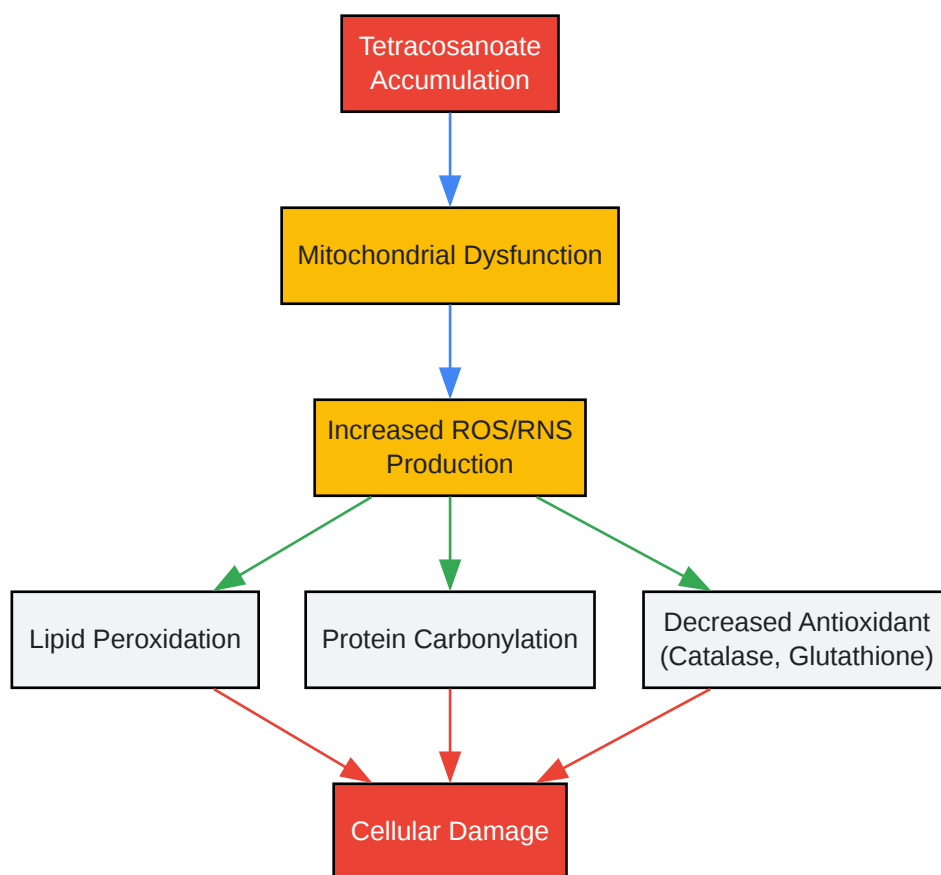
The accumulation of VLCFAs, including **tetracosanoate**, is a hallmark of several inherited metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders.[3][17]

- X-linked Adrenoleukodystrophy (X-ALD): This genetic disorder is caused by mutations in the ABCD1 gene, which codes for a peroxisomal transporter protein essential for the breakdown of VLCFAs.[15] The resulting accumulation of **tetracosanoate** and other VLCFAs is toxic to cells, particularly in the central nervous system and adrenal glands, leading to demyelination and adrenal insufficiency.[3][15]
- Zellweger Spectrum Disorders: These are a group of rare, inherited conditions characterized by the absence or reduction of functional peroxisomes.[17] This leads to the accumulation of VLCFAs and other metabolites normally processed in peroxisomes, causing severe neurological and developmental problems.[18]

Cellular Stress and Signaling Pathways

The accumulation of **tetracosanoate** is a significant cellular stressor, leading to the activation of multiple signaling pathways that contribute to the pathophysiology of VLCFA disorders.

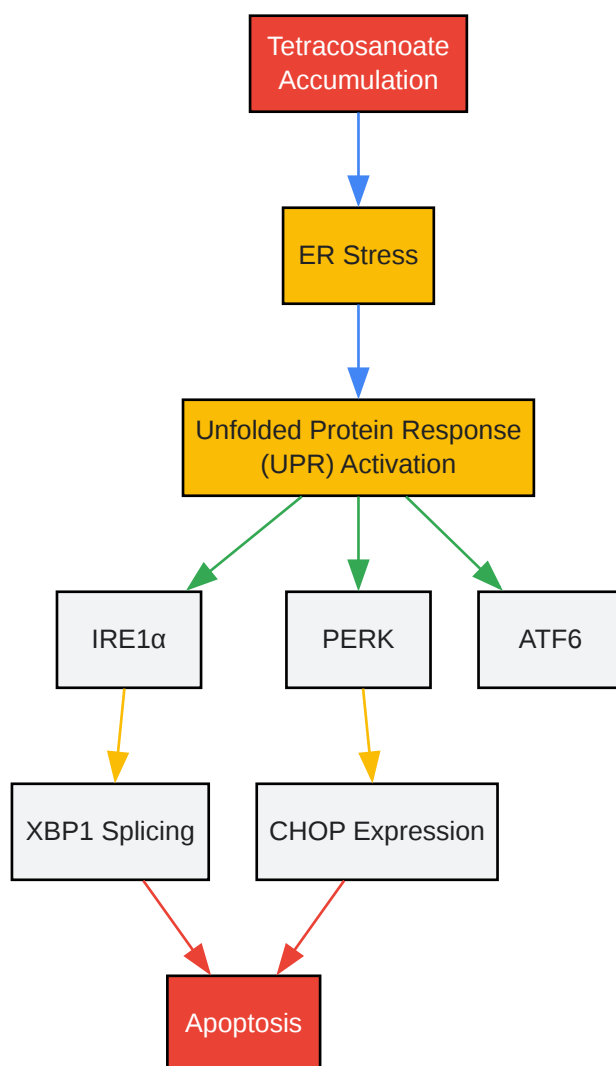
The buildup of VLCFAs, including **tetracosanoate**, has been shown to induce oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to lipid peroxidation and protein carbonylation.[19] The increased ROS production can overwhelm the cell's antioxidant defenses, such as catalase and glutathione.[19]



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A simplified diagram of the oxidative stress pathway induced by **tetracosanoate** accumulation.

Saturated VLCFAs like **tetracosanoate** can induce endoplasmic reticulum (ER) stress.[20] This leads to the activation of the unfolded protein response (UPR), a signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged.[20][21] Key markers of ER stress, such as GRP78, CHOP, and the splicing of XBP1 mRNA, are upregulated in response to VLCFA accumulation.[22]



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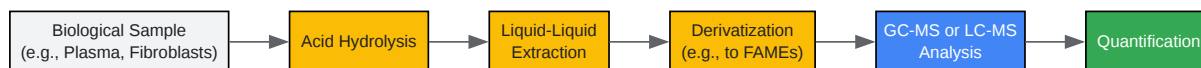
A diagram illustrating the induction of ER stress and the UPR by **tetracosanoate**.

In the context of X-ALD, the accumulation of VLCFAs is associated with a significant inflammatory response in the central nervous system.[15] This involves the activation of microglia and astrocytes and the production of pro-inflammatory cytokines.[23] Altered glycolipid and glycerophospholipid signaling, driven by the abnormal VLCFA profile, is believed to contribute to these inflammatory cascades.[12]

Experimental Protocols

Quantification of Tetracosanoate

Accurate quantification of **tetracosanoate** in biological samples is crucial for diagnosing and monitoring VLCFA disorders. A common workflow involves hydrolysis of esterified fatty acids, extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).



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A typical experimental workflow for the quantification of **tetracosanoate**.

A detailed protocol for the quantification of VLCFAs can be adapted from methodologies designed for clinical diagnostics.[16]

In Vitro Model for Studying Tetracosanoate-Induced Cellular Stress

Studying the cellular effects of **tetracosanoate** in vitro is essential for understanding disease mechanisms and for drug screening.

Objective: To induce cellular stress in a relevant cell line (e.g., oligodendrocytes, astrocytes, or fibroblasts) by treatment with tetracosanoic acid and to measure markers of oxidative and ER stress.

Materials:

- Cell line of interest (e.g., primary human fibroblasts)
- Cell culture medium and supplements
- Tetracosanoic acid (lignoceric acid)
- Bovine serum albumin (BSA), fatty acid-free
- Ethanol
- Reagents for assessing oxidative stress (e.g., ROS/RNS detection kits)

- Reagents for assessing ER stress (e.g., antibodies for western blotting of CHOP, GRP78; primers for RT-qPCR of XBP1 splicing)

Protocol:

- Preparation of Tetracosanoic Acid-BSA Conjugate:
 - Prepare a stock solution of tetracosanoic acid in ethanol.
 - Prepare a solution of fatty acid-free BSA in serum-free cell culture medium.
 - Add the tetracosanoic acid stock solution to the BSA solution while stirring to allow for conjugation. This improves the solubility and cellular uptake of the fatty acid.[\[24\]](#)[\[25\]](#)
- Cell Treatment:
 - Plate the cells and allow them to adhere.
 - Replace the culture medium with medium containing the tetracosanoic acid-BSA conjugate at the desired final concentration. Include a vehicle control (BSA in medium with an equivalent amount of ethanol).
 - Incubate the cells for a predetermined time course (e.g., 24-48 hours).
- Assessment of Cellular Stress:
 - Oxidative Stress: At the end of the treatment period, measure ROS/RNS production using a suitable fluorescent probe and analyze by flow cytometry or fluorescence microscopy.[\[19\]](#)
 - ER Stress: Harvest the cells for protein and RNA analysis.
 - Perform western blotting to detect the expression levels of ER stress markers such as CHOP and GRP78.[\[22\]](#)
 - Perform RT-qPCR to measure the extent of XBP1 mRNA splicing.[\[21\]](#)

Conclusion

Tetracosanoate is a very-long-chain fatty acid with important physiological roles, particularly in the nervous system. Its accumulation due to defects in peroxisomal metabolism leads to severe cellular dysfunction, primarily through the induction of oxidative and endoplasmic reticulum stress, and subsequent inflammatory responses. Understanding the intricate details of these signaling pathways is crucial for the development of therapeutic strategies for X-ALD and Zellweger spectrum disorders. The experimental protocols outlined in this guide provide a framework for researchers to investigate the pathological effects of **tetracosanoate** and to screen for potential therapeutic interventions.

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